molecular formula C7H5Br3 B180708 1,4-Dibromo-2-(bromomethyl)benzene CAS No. 136105-40-3

1,4-Dibromo-2-(bromomethyl)benzene

Cat. No.: B180708
CAS No.: 136105-40-3
M. Wt: 328.83 g/mol
InChI Key: FEQXBEBZQRNEKM-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-(bromomethyl)benzene is an organic compound with the molecular formula C7H5Br3 It is a derivative of benzene, where three bromine atoms are substituted at the 1, 2, and 4 positions, with a bromomethyl group at the 2-position

Scientific Research Applications

1,4-Dibromo-2-(bromomethyl)benzene has several applications in scientific research:

Safety and Hazards

When handling 1,4-Dibromo-2-(bromomethyl)benzene, it’s important to avoid breathing mist, gas, or vapors . Contact with skin, eyes, or clothing should be avoided . Use of personal protective equipment is recommended . Dust formation should be avoided, and the compound should not be flushed into surface water or the sanitary sewer system .

Mechanism of Action

Target of Action

1,4-Dibromo-2-(bromomethyl)benzene is a type of polybrominated aromatic compoundIt’s known to participate in various organic synthesis reactions, particularly those involving aromatic rings .

Mode of Action

The compound interacts with its targets through several mechanisms. One of the key interactions is through bromination, where a bromine atom from the compound is introduced to the target molecule . This is facilitated by the presence of FeBr3 or AlCl3 . Additionally, the compound can undergo Friedel–Crafts alkylation, where a methyl group is introduced to the target molecule using CH3Cl/AlCl3 . Furthermore, a nitro group can be introduced by nitration with HNO3/H2SO4 .

Biochemical Pathways

For instance, the introduction of bromine, methyl, and nitro groups can significantly alter the properties of the target molecule, potentially affecting its role in various biochemical pathways .

Pharmacokinetics

Given its chemical structure and properties, it’s likely that the compound has low water solubility, which could impact its bioavailability and distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it undergoes and the target molecules it interacts with. By introducing different groups to target molecules, the compound can significantly alter their properties and functions, potentially leading to various molecular and cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactions are often facilitated by specific catalysts and occur under certain temperature conditions . Moreover, the compound has been found to exist in two polymorphic forms, which can interconvert under different temperature conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-(bromomethyl)benzene can be synthesized from commercially available 2,5-dibromo-p-xylene through radical bromination. The reaction typically involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride as the solvent. The yield of this reaction ranges from 50% to 80% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-(bromomethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding brominated benzoic acids or reduction to form less brominated derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of brominated benzoic acids.

    Reduction: Formation of less brominated benzene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dibromo-2-(bromomethyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of three bromine atoms and a bromomethyl group makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives and complex molecules.

Properties

IUPAC Name

1,4-dibromo-2-(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br3/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQXBEBZQRNEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416073
Record name 1,4-dibromo-2-(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136105-40-3
Record name 1,4-dibromo-2-(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dibromo-2-(bromomethyl)benzene
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Synthesis routes and methods I

Procedure details

In a three-necked round-bottom 250 ml flask equipped with a reflux condenser, thermometer, dropping funnel with pressure-equalizing, and magnetic stirring bar 15.5 ml (47.9 g, 0.30 mmol) of bromine were added dropwise to 74.9 g (0.30 mol) of 3,6-dibromotoluene under exposure to 500 W lamp for 3 h at 190° C. The resulting mixture was cooled to room temperature. Fractional distillation gave a colorless liquid, b.p. 132-135° C./3 mm Hg. Yield 84.3 g (85%).
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
74.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

33 g (0.1 mole) 2,5-dibromo toluene is placed in a 100 ml three-necked flask, fitted with a reflux condenser, a sealed mechanical stirrer, and a separatory funnel with the stem reaching nearly to the bottom of the flask. The flask is illuminated with two 300-watt tungsten lamps during the reaction. The flask is heated in an oil bath to 150.C, and 18.4 g (5.9 ml, 0.115 mole) bromine is added over two hours. The mixture is stirred for an additional 10 minutes, and the contents, while still liquid, are poured into a 500 ml round-bottom flask containing 300 ml of hot light petroleum ether and 2 g decolorizing carbon. A reflux condenser is attached, and the mixture is heated to reflux until the material dissolves, then rapidly filtered through a pre-heated Buchner funnel. The filtrate is cooled and washed with cold light petroleum.
Quantity
33 g
Type
reactant
Reaction Step One
[Compound]
Name
150.C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
light petroleum ether
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 75 g (0.3 mol) of 2,5-dibromotoluene in 1 L of carbon tetrachloride was added 58.73 g (0.33 mol) of NBS and 50 mg of benzyl peroxide, and the resulting mixture was refluxed with stirring for 24 h. The mixture was cooled, and concentrated in vacuo. The residue was crystallized from hot methanol and washed with hexane to afford 54.5 g (55.7%) of 2.5-dibromobenzyl bromide as a solid.
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
58.73 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

33 g (0.1 mole) 2,5-dibromo toluene is placed in a 100 ml three-necked flask, fitted with a reflux condenser, a sealed mechanical stirrer, and a separatory funnel with the stem reaching nearly to the bottom of the flask. The flask is illuminated with two 300-watt tungsten lamps during the reaction. The flask is heated in an oil bath to 150° C., and 18.4 g (5.9 ml, 0.115 mole) bromine is added over two hours. The mixture is stirred for an additional 10 minutes, and the contents, while still liquid, are poured into a 500 ml round-bottom flask containing 300 ml of hot light petroleum ether and 2 g decolorizing carbon. A reflux condenser is attached, and the mixture is heated to reflux until the material dissolves, then rapidly filtered through a pre-heated Buchner funnel. The filtrate is cooled and washed with cold light petroleum.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
light petroleum ether
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods V

Procedure details

In a 250 ml three-necked round-bottom flask equipped with a reflux condenser, thermometer, dropping funnel with pressure-equalizing, and magnetic stirring bar, and containing 74.9 g (0.30 mol) of 3,6-dibromotoluene, 15.5 ml (47.9 g, 0.30 mmol) of bromine was added dropwise under exposure to 500 W lamp for 3 hours at 190° C. The resulting mixture was cooled to room temperature. Fractional distillation gave colorless liquid, b.p. 132-135° C./3 mm Hg. Yield 84.3 g (85%).
Quantity
74.9 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 1,4-dibromo-2-(bromomethyl)benzene particularly useful in controlled polymerization techniques like ATRP?

A: this compound serves as an effective initiator in Atom Transfer Radical Polymerization (ATRP) due to its unique structure. [, ] The molecule contains three bromine atoms: one on the bromomethyl group and two on the benzene ring. The bromine atom on the bromomethyl group participates in the ATRP initiation step, enabling the controlled growth of a polymer chain. The remaining two bromine atoms on the benzene ring remain available for further reactions, specifically Suzuki coupling or Yamamoto polymerization. [, ] This allows for the synthesis of complex polymer architectures, such as polyphenylenes with well-defined polymeric side chains.

Q2: How does the use of this compound contribute to the creation of polymers with diverse properties?

A: this compound enables the incorporation of various functionalities into the final polymer structure. For example, researchers have utilized this molecule to synthesize polyphenylenes with polystyrene (PSt) and/or poly(ε-caprolactone) (PCL) side chains. [] This is achieved through a combination of ATRP and subsequent coupling reactions. The resulting polymers exhibit diverse properties depending on the incorporated monomers. For instance, PCL is known for its biodegradability, while PSt contributes to rigidity. This controlled manipulation of monomer composition allows for the fine-tuning of the final polymer's properties, like solubility, thermal behavior, and morphology. []

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